molecular formula C16H23N5O16P2-2 B13740126 GDP-alpha-D-mannose(2-)

GDP-alpha-D-mannose(2-)

Cat. No.: B13740126
M. Wt: 603.3 g/mol
InChI Key: MVMSCBBUIHUTGJ-GDJBGNAASA-L
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Description

GDP-alpha-D-mannose(2-) is a nucleotide sugar that plays a crucial role in various biological processes. It is the conjugate base of GDP-alpha-D-mannose, arising from the deprotonation of both free hydroxyl groups of the diphosphate. This compound is essential in glycosylation reactions, where it serves as a donor of activated mannose in the synthesis of glycoproteins and glycolipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

GDP-alpha-D-mannose(2-) is synthesized from guanosine triphosphate (GTP) and mannose-1-phosphate through the catalytic action of the enzyme mannose-1-phosphate guanylyltransferase. This enzyme facilitates the transfer of a guanosine diphosphate (GDP) group to mannose-1-phosphate, forming GDP-alpha-D-mannose .

Industrial Production Methods

In industrial settings, GDP-alpha-D-mannose(2-) can be produced using recombinant enzymes in a repetitive batch synthesis process. This method involves the use of D-mannose and GTP as starting materials, with the reaction being catalyzed by recombinant enzymes to yield GDP-alpha-D-mannose .

Chemical Reactions Analysis

Types of Reactions

GDP-alpha-D-mannose(2-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and specific enzymes for epimerization. The conditions typically involve controlled pH and temperature to ensure the stability of the compound during the reactions .

Major Products

The major products formed from these reactions include GDP-alpha-D-mannuronic acid, GDP-beta-L-gulose, and GDP-beta-L-galactose .

Mechanism of Action

GDP-alpha-D-mannose(2-) exerts its effects by serving as a donor of activated mannose in glycosylation reactions. The compound interacts with glycosyltransferase enzymes, facilitating the transfer of mannose to acceptor molecules such as proteins and lipids. This process is essential for the proper functioning of glycoproteins and glycolipids, which play critical roles in cell signaling, adhesion, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GDP-alpha-D-mannose(2-) is unique due to its role as a donor of activated mannose in glycosylation reactions. Its ability to undergo various chemical transformations, such as oxidation and epimerization, further distinguishes it from other nucleotide sugars .

Properties

Molecular Formula

C16H23N5O16P2-2

Molecular Weight

603.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-/m1/s1

InChI Key

MVMSCBBUIHUTGJ-GDJBGNAASA-L

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

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